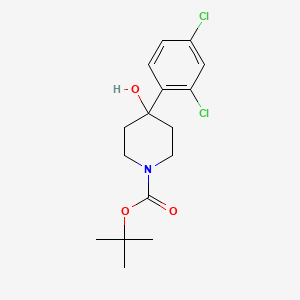
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a hydroxy group, along with a tert-butyl ester functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents like potassium permanganate or osmium tetroxide.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxy group can form hydrogen bonds with biological targets, while the 2,4-dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid methyl ester
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid ethyl ester
- 4-(2,4-Dichloro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique pharmacological properties and applications.
Propiedades
Fórmula molecular |
C16H21Cl2NO3 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
tert-butyl 4-(2,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3 |
Clave InChI |
JFQYSEMGHBNRMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














